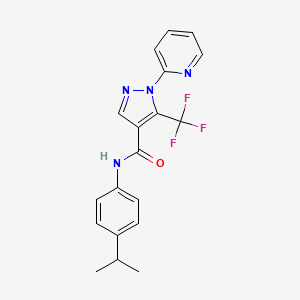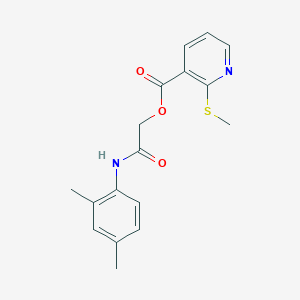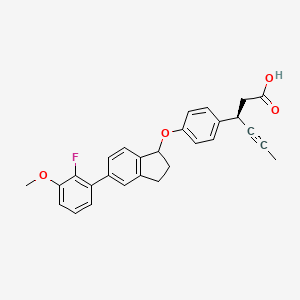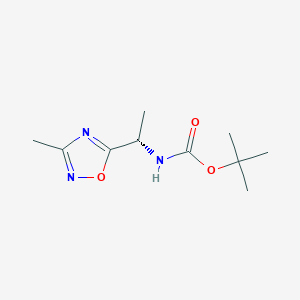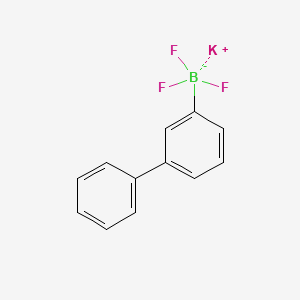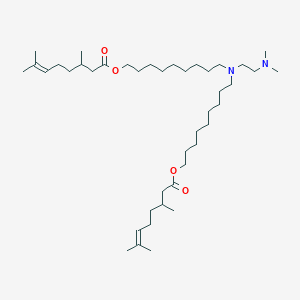
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C14H8Cl2FNO4S It is a derivative of benzene, featuring a sulfonyl fluoride group, a nitro group, and a chloro group attached to a styryl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride typically involves a multi-step process. One common method starts with the nitration of chlorobenzene to produce 4-nitrochlorobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with styrene to form the styryl derivative. Finally, the sulfonyl fluoride group is introduced through a reaction with sulfur tetrafluoride (SF4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include nitration, Friedel-Crafts acylation, and sulfonylation, with careful handling of reagents and intermediates to avoid side reactions and degradation.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups make the compound susceptible to nucleophilic aromatic substitution, where nucleophiles such as hydroxide, methoxide, or amide can replace the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Oxidation Reactions: The styryl moiety can undergo oxidation to form corresponding epoxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or sodium amide in polar solvents.
Reduction: Iron powder and hydrochloric acid under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Major Products
Substitution: Products like 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.
Reduction: 4-(2-Chloro-4-aminostyryl)benzene-1-sulfonyl fluoride.
Oxidation: Epoxides and other oxidized derivatives of the styryl moiety.
Applications De Recherche Scientifique
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its reactive functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity makes it a potential inhibitor of enzymes that have nucleophilic active sites, such as serine proteases. The nitro and chloro groups also contribute to the compound’s overall reactivity and interaction with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonic acid: Features a sulfonic acid group instead of sulfonyl fluoride.
Uniqueness
4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride, sulfonamide, and sulfonic acid analogs. This unique reactivity makes it valuable in specific synthetic and biochemical applications .
Propriétés
Numéro CAS |
21278-66-0 |
|---|---|
Formule moléculaire |
C14H9ClFNO4S |
Poids moléculaire |
341.7 g/mol |
Nom IUPAC |
4-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9ClFNO4S/c15-14-9-12(17(18)19)6-5-11(14)4-1-10-2-7-13(8-3-10)22(16,20)21/h1-9H/b4-1+ |
Clé InChI |
BOKIWLKCVPOYMN-DAFODLJHSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
SMILES canonique |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)


